An In-depth Technical Guide to 1-Aminoanthraquinone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Aminoanthraquinone: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-aminoanthraquinone, a pivotal chemical intermediate in the synthesis of a wide array of dyes and pharmaceutically relevant molecules. Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, key reactions, and safety protocols associated with this compound.
Introduction: The Significance of 1-Aminoanthraquinone
1-Aminoanthraquinone (1-AAQ) is an aromatic organic compound characterized by an amino group substituted on the anthraquinone framework.[1] This seemingly simple modification imparts a rich chemistry to the molecule, making it a cornerstone for the production of numerous anthraquinone-based dyes, including vat, disperse, and acid dyes.[2][3] Its derivatives are integral to the coloration of textiles and have also found applications in the development of advanced materials and as intermediates in the synthesis of biologically active compounds.[3][4] The specific positioning of the amino group at the C-1 position is crucial, as it dictates the chromophoric properties and reactivity of the molecule, leading to a distinct class of colorants. This guide aims to provide a detailed exploration of 1-AAQ, from its fundamental properties to its industrial synthesis and applications, offering valuable insights for its effective utilization in research and manufacturing.
Chemical Identity and Physicochemical Properties
A thorough understanding of a chemical's identity and physical characteristics is paramount for its safe and effective handling and application. This section outlines the key identifiers and physicochemical properties of 1-aminoanthraquinone.
Chemical Identifiers
Accurate identification of a chemical compound is the foundation of scientific research and industrial application. The following table summarizes the primary chemical identifiers for 1-aminoanthraquinone.
| Identifier | Value | Source(s) |
| CAS Number | 82-45-1 | [5] |
| IUPAC Name | 1-aminoanthracene-9,10-dione | [5] |
| Molecular Formula | C₁₄H₉NO₂ | [5] |
| Molecular Weight | 223.23 g/mol | [5] |
| InChI | InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | [5] |
| InChIKey | KHUFHLFHOQVFGB-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | [5] |
| PubChem CID | 6710 | [5] |
| EINECS Number | 201-423-5 | [6] |
| RTECS Number | CB5075000 | [2] |
Physicochemical Properties
The physical and chemical properties of 1-aminoanthraquinone dictate its behavior in various chemical processes and its suitability for different applications.
| Property | Value | Source(s) |
| Appearance | Ruby-red solid; Dark red to brown crystalline powder | [5] |
| Melting Point | 253-255 °C | [6] |
| Boiling Point | 464.9 °C at 760 mmHg | [5] |
| Solubility | Practically insoluble in water. Freely soluble in alcohol, benzene, chloroform, ether, and glacial acetic acid. | [1][6] |
| Density | 1.4 g/cm³ | [5] |
| Vapor Pressure | 8.04 x 10⁻⁹ mmHg at 25 °C | [5] |
| logP | 3.2 | [5] |
Synthesis of 1-Aminoanthraquinone
The industrial production of 1-aminoanthraquinone is primarily achieved through two well-established routes: the reduction of 1-nitroanthraquinone and the amination of anthraquinone-1-sulfonic acid. The choice of method is often dictated by factors such as raw material availability, cost, and environmental considerations.
Industrial Synthesis Methodologies
The following diagrams illustrate the two primary industrial pathways for the synthesis of 1-aminoanthraquinone.
Caption: Industrial synthesis of 1-Aminoanthraquinone via sulfonation and subsequent amination.
The reduction of 1-nitroanthraquinone is often favored due to its high chemo- and regioselectivity, particularly when using reagents like sodium hydrosulfide (NaHS) in an aqueous medium, which presents a greener and scalable protocol. [7]The amination of anthraquinone-1-sulfonic acid, while effective, has raised environmental concerns due to the use of a mercury catalyst in the sulfonation step. [8]
Detailed Experimental Protocol: Laboratory-Scale Synthesis from 1-Nitroanthraquinone
This protocol describes a laboratory-scale synthesis of 1-aminoanthraquinone by the reduction of 1-nitroanthraquinone using sodium hydrosulfide.
Materials:
-
1-Nitroanthraquinone
-
Sodium hydrosulfide (NaHS)
-
Water
-
Ethanol
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a slurry of 1-nitroanthraquinone in water.
-
Reagent Addition: While stirring the slurry, heat the mixture to 90-95 °C. Prepare an aqueous solution of sodium hydrosulfide and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration and washed thoroughly with hot water to remove any inorganic salts.
-
Purification: The crude 1-aminoanthraquinone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ruby-red crystals.
Causality: The use of sodium hydrosulfide as the reducing agent is effective for the selective reduction of the nitro group to an amino group without affecting the anthraquinone core. The reaction is carried out in water, which is an environmentally benign solvent. The dropwise addition of the reducing agent helps to control the exothermic nature of the reaction.
Key Reactions and Applications in Dye Synthesis
1-Aminoanthraquinone serves as a versatile precursor for a wide range of anthraquinone dyes. Its primary amino group is readily functionalized, allowing for the introduction of various substituents to tune the color and properties of the final dye molecule.
Synthesis of Bromamine Acid
A crucial intermediate derived from 1-aminoanthraquinone is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromamine Acid. [9][10]This compound is a key building block for many acid and reactive dyes. [3]
Caption: Synthesis of Disperse Red 60 starting from 1-Aminoanthraquinone.
Synthesis of Acid Dyes: Acid Blue 25
Acid dyes are water-soluble anionic dyes used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. Acid Blue 25 is synthesized from Bromamine Acid, which is derived from 1-aminoanthraquinone.
[11][12]Reaction Scheme: Bromamine Acid is condensed with aniline in the presence of a copper catalyst to yield Acid Blue 25.
[11]#### 4.4. Synthesis of Vat Dyes
1-Aminoanthraquinone is also a key component in the synthesis of certain vat dyes, which are known for their excellent fastness properties on cellulosic fibers. For example, it can be reacted with brominated dibenzanthrone to produce grey or black vat dyes.
[13]### 5. Analytical Methods
The purity and characterization of 1-aminoanthraquinone are crucial for its use in synthesis. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.
HPLC Analysis Protocol
Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size). [14]Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous formic acid (50:50 v/v). [14]Detection: UV detector at 230 nm. [14]Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.
This method allows for the separation and quantification of 1-aminoanthraquinone and can be adapted for the analysis of its metabolites in biological samples.
[14]### 6. Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of 1-aminoanthraquinone.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. *[1][15] IR Spectroscopy: The infrared spectrum reveals the functional groups present, such as the N-H stretches of the amino group and the C=O stretches of the quinone moiety. *[16] UV-Vis Spectroscopy: The UV-Visible spectrum shows the electronic transitions within the molecule, which are responsible for its color.
[17][18]### 7. Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-aminoanthraquinone.
-
Hazards: It may cause skin, eye, and respiratory tract irritation. T[19]here is limited evidence of a carcinogenic effect. *[19] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. *[19] Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
[19]A comprehensive review of the material safety data sheet (MSDS) is essential before working with 1-aminoanthraquinone.
Conclusion
1-Aminoanthraquinone remains a chemical of significant industrial importance, primarily due to its role as a versatile intermediate in the synthesis of a vast array of anthraquinone-based dyes. Its rich reactivity, stemming from the presence of the amino group on the anthraquinone core, allows for the creation of a diverse palette of colors with excellent fastness properties. While traditional synthesis methods have raised environmental concerns, newer, greener protocols are being developed to ensure its continued and sustainable production. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and professionals seeking to leverage this important molecule in the development of new colorants, materials, and pharmaceuticals.
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